2-Cyano-3,3-diphenylacrylic acid

Description

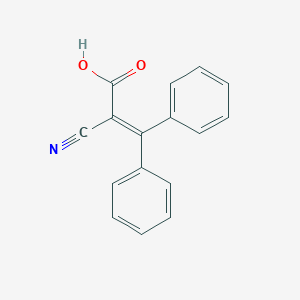

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXIZXFGQGKZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431611 | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10380-41-3 | |

| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Cyano-3,3-diphenylacrylic acid

Introduction

2-Cyano-3,3-diphenylacrylic acid (CDA) is an α,β-unsaturated carboxylic acid of significant interest in the fields of pharmaceutical sciences, materials science, and cosmetics research.[1] Structurally, it features a carboxylic acid group and a cyano group attached to the same carbon of a carbon-carbon double bond, which is, in turn, substituted with two phenyl groups. This unique arrangement of functional groups imparts a range of notable physicochemical properties that are central to its applications.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Cyano-3,3-diphenylacrylic acid, offering insights for researchers, scientists, and drug development professionals. We will delve into its chemical identity, structural features, synthesis, and known physicochemical parameters, supported by experimental protocols and data where available.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure. The following table summarizes the key identifiers for 2-Cyano-3,3-diphenylacrylic acid.

| Identifier | Value |

| IUPAC Name | 2-cyano-3,3-diphenylprop-2-enoic acid |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.26 g/mol |

| CAS Number | 10380-41-3 |

| InChI | 1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) |

| InChI Key | VSXIZXFGQGKZQG-UHFFFAOYSA-N |

| SMILES | N#CC(=C(c1ccccc1)c2ccccc2)C(=O)O |

| Physical Appearance | White to off-white solid[1] |

The planarity of the acrylic acid backbone, combined with the two phenyl rings, creates an extended π-conjugated system. This electronic structure is a key determinant of the molecule's spectroscopic properties and its utility in applications such as dye-sensitized solar cells, where it can act as an efficient electron acceptor and anchoring group.[2]

Synthesis of 2-Cyano-3,3-diphenylacrylic acid

The synthesis of 2-Cyano-3,3-diphenylacrylic acid can be approached through two primary methodologies: the hydrolysis of its corresponding esters or via a direct Knoevenagel condensation.

Hydrolysis of 2-Cyano-3,3-diphenylacrylate Esters

A common and well-documented method for obtaining 2-Cyano-3,3-diphenylacrylic acid is through the hydrolysis of its commercially available esters, such as Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate).[3] This method is particularly useful for laboratory-scale synthesis.

Experimental Protocol: Hydrolysis of Octocrylene

-

Dissolution: Dissolve Octocrylene in a suitable alcoholic solvent, such as methanol.

-

Base Addition: Add an excess of a strong base, for instance, an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the saponification of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation and Purification: The precipitated 2-Cyano-3,3-diphenylacrylic acid can be collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Caption: Hydrolysis of Octocrylene to yield 2-Cyano-3,3-diphenylacrylic acid.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds.[4] While more commonly employed for the synthesis of the ester derivatives, a similar approach can be adapted for the direct synthesis of the acid. This involves the reaction of benzophenone with cyanoacetic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Mixture: Combine benzophenone and cyanoacetic acid in a suitable solvent, such as toluene or ethanol.

-

Catalyst Addition: Introduce a basic catalyst. Piperidine or ammonium acetate are commonly used for this purpose.

-

Reaction Conditions: Heat the reaction mixture to reflux, often with the azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Monitoring: Track the reaction's progress using an appropriate analytical technique like TLC or HPLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, followed by filtration and washing. Recrystallization is typically employed for purification.

Caption: Knoevenagel condensation for the synthesis of 2-Cyano-3,3-diphenylacrylic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Cyano-3,3-diphenylacrylic acid is essential for its effective application in research and development.

Melting Point

| Compound | Melting Point (°C) |

| Ethyl 2-cyano-3,3-diphenylacrylate | 97-99[5] |

| (E)-2-Cyano-N,3-diphenylacrylamide | 200.26[4] |

The higher melting point of the amide derivative can be attributed to the potential for intermolecular hydrogen bonding.

Solubility

As a carboxylic acid, the solubility of 2-Cyano-3,3-diphenylacrylic acid is expected to be pH-dependent. In its protonated form, it is likely to be soluble in polar organic solvents such as alcohols, ethers, and acetone. Upon deprotonation with a base, the resulting carboxylate salt would exhibit increased solubility in aqueous solutions. The parent compound, Octocrylene, is noted to be insoluble in water.[6]

pKa

The acidity of the carboxylic acid proton is a critical parameter, influencing its solubility, reactivity, and biological interactions. An experimental pKa value for 2-Cyano-3,3-diphenylacrylic acid is not available in the reviewed literature. However, based on the structure, the presence of the electron-withdrawing cyano and phenyl groups is expected to increase the acidity of the carboxylic acid proton compared to acrylic acid (pKa ≈ 4.25).

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of 2-Cyano-3,3-diphenylacrylic acid.

UV-Visible Spectroscopy: The extended π-conjugation in the molecule results in strong absorption in the ultraviolet region. Its ester derivative, Octocrylene, is a known UVB and short-wave UVA absorber, with an absorption maximum around 303 nm.[3] It is anticipated that 2-Cyano-3,3-diphenylacrylic acid will exhibit a similar UV absorption profile.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Cyano-3,3-diphenylacrylic acid is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹

-

C=C stretch (alkene and aromatic): Absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

For comparison, the amide derivative, (E)-2-Cyano-N,3-diphenylacrylamide, shows a C=O stretch at 1682 cm⁻¹ and a C≡N stretch at 2227 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the two phenyl rings, likely in the range of 7.0-8.0 ppm. A broad singlet for the carboxylic acid proton would also be anticipated, typically downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would provide signals for the carboxylic acid carbonyl carbon (around 165-185 ppm), the nitrile carbon (around 115-125 ppm), the olefinic carbons, and the aromatic carbons.

Applications in Research and Development

2-Cyano-3,3-diphenylacrylic acid serves as a versatile molecule in several areas of scientific inquiry.

-

Metabolomics: As the primary metabolite of the widely used sunscreen agent Octocrylene, it is a crucial analyte in studies assessing human exposure to and metabolism of this UV filter.[7][8]

-

Cosmetic Science: Its structural similarity to UV-absorbing compounds makes it a subject of interest in the development of new photoprotective agents.[1]

-

Materials Science: The electron-accepting nature of the cyanoacrylic acid moiety makes it a valuable building block for the synthesis of organic dyes used in dye-sensitized solar cells.[2]

-

Drug Discovery: The cyano-substituted acrylic acid scaffold is present in various biologically active molecules, suggesting potential for its use as a synthon in medicinal chemistry.

Conclusion

2-Cyano-3,3-diphenylacrylic acid is a molecule with a rich array of physicochemical properties stemming from its unique chemical structure. While a complete experimental dataset for the parent acid is not yet fully available in the public domain, a solid understanding can be built from the extensive knowledge of its derivatives and its role as a key metabolite. This technical guide has synthesized the available information on its identity, synthesis, and known characteristics to provide a valuable resource for researchers and professionals. Further experimental characterization of this compound will undoubtedly open new avenues for its application in science and technology.

References

-

MDPI. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. Available from: [Link]

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available from: [Link]

-

National Institutes of Health. Next Generation Risk Assessment to Address Disease-Related Vulnerability—A Proof of Concept for the Sunscreen Octocrylene. Available from: [Link]

-

ResearchGate. Conformational Analysis and Electronic Properties of 2-Cyano-3-(thiophen-2-yl) acrylic Acid in Sensitizers for Dye-sensitized Solar Cells: A Theoretical Study. Available from: [Link]

-

SERSC. Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Available from: [Link]

-

Ataman Kimya. OCTOCRYLENE. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. Available from: [Link]

-

mzCloud. 2 Cyano 3 3 diphenylacrylic acid ethyl ester. Available from: [Link]

- Google Patents. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

Taylor & Francis Online. Comprehensive review of octocrylene toxicology data and human exposure assessment for personal care products. Available from: [Link]

-

MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Available from: [Link]

-

PharmaCompass. 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

PubChem. 2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816. Available from: [Link]

-

SpringerLink. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure. Available from: [Link]

-

ResearchGate. Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives | Request PDF. Available from: [Link]

-

SpectraBase. 2-cyano-3,3-diphenylacrylic acid, ethyl ester. Available from: [Link]

Sources

- 1. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Cyano-3,3-diphenylacrylic Acid | Research Chemical [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]

- 5. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]

- 6. 2-シアノ-3,3-ジフェニルアクリル酸2-エチルヘキシル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Next Generation Risk Assessment to Address Disease-Related Vulnerability—A Proof of Concept for the Sunscreen Octocrylene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Cyano-3,3-diphenylacrylic acid (CAS Number: 10380-41-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Cyano-3,3-diphenylacrylic acid (CDAA), a molecule of growing interest in the fields of metabolomics, toxicology, and pharmaceutical research. While historically known as the principal metabolite of the widely used UV filter octocrylene, recent research suggests its potential for independent biological activity. This document synthesizes the current understanding of CDAA, from its fundamental chemical properties and synthesis to its known biological context and analytical characterization.

Introduction and Chemical Identity

2-Cyano-3,3-diphenylacrylic acid, with the CAS number 10380-41-3, is an α,β-unsaturated carboxylic acid. Its structure is characterized by a central acrylic acid backbone, substituted with a nitrile group and two phenyl rings at the β-position. This extensive conjugation is a key determinant of its chemical and physical properties.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 249.26 g/mol | Sigma-Aldrich[2], PubChem[1] |

| IUPAC Name | 2-cyano-3,3-diphenylprop-2-enoic acid | PubChem[1] |

| Physical Form | Solid, white to off-white | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |

Synthesis of 2-Cyano-3,3-diphenylacrylic acid

While 2-Cyano-3,3-diphenylacrylic acid is commercially available for research purposes, an understanding of its synthesis is crucial for specialized applications and derivatization studies. The most logical and established route to this class of compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with a carbonyl compound (benzophenone). An alternative approach is the hydrolysis of its corresponding esters, such as octocrylene or etocrylene.

Proposed Synthesis via Knoevenagel Condensation

This protocol is based on the well-established Knoevenagel condensation for related esters and amides.[3][4][5][6]

Reaction Scheme:

Caption: Knoevenagel condensation of benzophenone and cyanoacetic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzophenone (1 equivalent), cyanoacetic acid (1.1 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or a mixture of pyridine and acetic acid.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Work-up: After the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure 2-Cyano-3,3-diphenylacrylic acid.

Synthesis via Hydrolysis of Esters

This method involves the cleavage of the ester bond of a precursor molecule, such as octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate).

Reaction Scheme:

Caption: Base-catalyzed hydrolysis of octocrylene to CDAA.

Step-by-Step Protocol:

-

Saponification: Dissolve octocrylene (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess equivalents).

-

Reaction: Heat the mixture to reflux for several hours until the ester is fully consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Biological Significance and Potential Applications

Metabolite of Octocrylene

The primary context for the study of 2-Cyano-3,3-diphenylacrylic acid is its role as the major, water-soluble metabolite of octocrylene.[2] Octocrylene, a non-polar compound, is metabolized in the human body and the resulting CDAA is excreted through the kidneys.[2] Its detection in the general population has been linked to recent sunscreen application, making it a key biomarker for octocrylene exposure.[2]

Potential as a Bioactive Molecule

While much of the focus has been on CDAA as a metabolite, its structural features suggest the potential for intrinsic biological activity.

-

Anti-inflammatory Potential: Structurally related 2-cyanoacrylamide derivatives have demonstrated anti-inflammatory properties. For instance, (E)-2-Cyano-N,3-diphenylacrylamide has been shown to reduce the production of inflammatory mediators such as nitrite, IL-1β, and TNFα in vitro, and exhibit anti-edematogenic activity in vivo.[6] These studies suggest that the cyano-diphenylacrylic acid scaffold may interact with inflammatory pathways, and CDAA itself is a candidate for investigation as a cyclooxygenase-2 (COX-2) inhibitor.[2]

-

Mitochondrial Uncoupling: The potential for small molecules to act as mitochondrial uncouplers is an area of active research in metabolic diseases. While there is no direct evidence of CDAA acting as a mitochondrial uncoupler, its lipophilic character and acidic proton suggest that this is a plausible area for future investigation.

Analytical Characterization

A robust analytical characterization is essential for the unambiguous identification and quantification of 2-Cyano-3,3-diphenylacrylic acid in various matrices.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of CDAA. The expected molecular ion peaks are:

-

[M-H]⁻ (Negative Ion Mode): m/z ≈ 248.07

-

[M+H]⁺ (Positive Ion Mode): m/z ≈ 250.08

LC-MS data available on PubChem for 2-Cyano-3,3-diphenyl-2-propenoic acid shows a precursor m/z of 250.0863 in positive ion mode.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Multiple signals are expected in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings.

-

Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region, typically >10 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal is expected around 165-175 ppm.

-

Nitrile Carbon: A signal is expected in the range of 115-120 ppm.

-

Alkene Carbons: Two quaternary carbons of the double bond are expected between 100 and 160 ppm.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region of 120-140 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of CDAA is expected to show characteristic absorption bands for its functional groups. Based on data from the related compound (E)-2-Cyano-N,3-diphenylacrylamide, which shows characteristic bands for carbonyl, nitrile, and amide groups, the following are expected for CDAA:[6]

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium intensity band around 2220-2230 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp band in the region of 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Multiple bands in the region of 1450-1650 cm⁻¹.

Safety and Handling

As a research chemical, 2-Cyano-3,3-diphenylacrylic acid should be handled with appropriate care.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at 2-8°C.[2]

-

Personal Protective Equipment (PPE): Use of standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended.

-

Toxicology: There is limited specific toxicological data available for 2-Cyano-3,3-diphenylacrylic acid. The toxicology of its parent compound, octocrylene, has been studied, but this data is not directly transferable to the metabolite.

Conclusion and Future Directions

2-Cyano-3,3-diphenylacrylic acid is an emerging molecule of interest that bridges the fields of cosmetics, toxicology, and pharmaceutical sciences. While its primary role to date has been as a biomarker for octocrylene exposure, its chemical structure suggests a potential for independent biological activity that warrants further investigation. Future research should focus on:

-

Validated Synthesis and Characterization: Development and publication of detailed, validated protocols for its synthesis and full spectroscopic characterization.

-

Biological Activity Screening: A systematic evaluation of its biological activity, including its potential as an anti-inflammatory agent and mitochondrial uncoupler.

-

Toxicological Profiling: In-depth toxicological studies to understand its safety profile, particularly in the context of its accumulation in the body following dermal exposure to octocrylene-containing products.

This technical guide provides a solid foundation for researchers and scientists to begin their exploration of this intriguing molecule.

References

- Google Patents. (2015). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]

- Google Patents. (2014). CN102584625B - Method for producing 2-cyanoacrylate.

-

MDPI. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyano-3,3-diphenyl-2-propenoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]

-

PubMed. (1998). Evaluation of subchronic (13 week), reproductive, and in vitro genetic toxicity potential of 2-ethylhexyl-2-cyano-3,3-diphenyl acrylate (Octocrylene). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. Retrieved from [Link]

- Google Patents. (1999). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.

-

The Royal Society of Chemistry. (n.d.). Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. Retrieved from [Link]

Sources

- 1. 2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]

- 4. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases | MDPI [mdpi.com]

synthesis of 2-Cyano-3,3-diphenylacrylic acid via Knoevenagel condensation

An In-depth Technical Guide to the Synthesis of 2-Cyano-3,3-diphenylacrylic acid via Knoevenagel Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-3,3-diphenylacrylic acid, a key intermediate for UV absorbers and a valuable scaffold in medicinal chemistry. The core of this synthesis is the Knoevenagel condensation, a classic yet powerful carbon-carbon bond-forming reaction. This document elucidates the underlying reaction mechanism, presents a detailed and validated experimental protocol, discusses critical process parameters, and offers insights into the causality behind the methodological choices. The guide is structured to provide both a theoretical foundation and a practical, actionable workflow for laboratory synthesis.

Introduction and Significance

The Knoevenagel condensation, first described by Emil Knoevenagel in the late 19th century, is a modification of the aldol condensation.[1][2] It involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This reaction is fundamental in organic synthesis for its reliability and versatility.

The target molecule, 2-cyano-3,3-diphenylacrylic acid, is the core chromophore of commercially significant compounds like Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a widely used UV filter in sunscreens and a photostabilizer for plastics.[3][4] The acid itself serves as the immediate precursor to these esters and its derivatives are also explored for therapeutic applications, including potential anti-inflammatory agents.[5] This guide focuses on the direct synthesis of the acid, a process that requires careful control of reaction conditions to achieve high purity and yield.

The Knoevenagel Condensation: Mechanism and Rationale

The synthesis of 2-cyano-3,3-diphenylacrylic acid is achieved by the condensation of benzophenone (the carbonyl component) with cyanoacetic acid (the active methylene component). The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine.[1][6]

The reaction proceeds through the following key steps:

-

Deprotonation: The basic catalyst (B:) abstracts an acidic α-proton from cyanoacetic acid, forming a resonance-stabilized carbanion (enolate). The potent electron-withdrawing effects of the adjacent cyano (-CN) and carboxyl (-COOH) groups facilitate this deprotonation even with a mild base.

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral β-hydroxy intermediate (an aldol-type adduct).

-

Dehydration: The intermediate alcohol is protonated by the conjugate acid of the catalyst (BH⁺). Subsequently, a molecule of water is eliminated, driven by the formation of a highly conjugated π-system. This step is often the rate-determining step and is irreversible if water is actively removed from the reaction medium.

The use of a weak base like piperidine is a critical choice. A strong base could induce self-condensation of the carbonyl component or other unwanted side reactions.[1]

Caption: The reaction mechanism for the synthesis of 2-cyano-3,3-diphenylacrylic acid.

Validated Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-cyano-3,3-diphenylacrylic acid, emphasizing procedural details that ensure a high-yield, self-validating system. The core of this method is the use of a Dean-Stark apparatus to remove water azeotropically, which is essential for driving the reaction equilibrium toward the product.[4][7]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Example Quantity |

| Benzophenone | C₁₃H₁₀O | 182.22 | 1.0 | 18.22 g |

| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 1.1 | 9.36 g |

| Piperidine | C₅H₁₁N | 85.15 | 0.1 | 0.85 g (approx. 1 mL) |

| Toluene | C₇H₈ | 92.14 | - | 150 mL |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (for work-up) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | (for work-up) |

| Hydrochloric Acid | HCl | 36.46 | - | (for work-up, 2M soln.) |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | (for drying) |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the flask, add benzophenone (1.0 eq), cyanoacetic acid (1.1 eq), and toluene (150 mL). The slight excess of cyanoacetic acid ensures the complete conversion of the more expensive benzophenone.

-

Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture using a syringe.[7]

-

Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced during the condensation. Vapors will rise into the condenser, and upon cooling, the immiscible water will be collected in the Dean-Stark trap while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected (typically 4-8 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the initial reaction mixture and samples taken periodically. The disappearance of the benzophenone spot indicates reaction completion.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted cyanoacetic acid and the piperidine catalyst.

-

To protonate the carboxylate salt of the product and bring it into the organic layer, acidify the aqueous layer from the previous step with 2M HCl until it is acidic (pH ~2), then extract it back with diethyl ether (2 x 50 mL). Combine all organic layers.

-

-

Work-up - Drying and Solvent Removal:

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization.[5] A common solvent system is an ethanol/water or toluene/hexane mixture. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: A streamlined workflow for the synthesis of 2-cyano-3,3-diphenylacrylic acid.

Discussion of Critical Parameters and Troubleshooting

-

Causality of Water Removal: The condensation is an equilibrium reaction. The continuous removal of water via the Dean-Stark apparatus is the single most critical factor for driving the reaction to completion and achieving a high yield.[4][7] Without it, the reaction will stall at equilibrium.

-

Choice of Solvent: Toluene is ideal as it is relatively non-polar and forms a suitable azeotrope with water, allowing for efficient separation in the Dean-Stark trap. Cyclohexane is another viable option.[4][8]

-

Catalyst Loading: A catalytic amount (5-10 mol%) of piperidine is sufficient. Using too much catalyst does not significantly improve the reaction rate and complicates the purification process.

-

Potential Side Reactions: While this reaction is generally clean, prolonged heating at high temperatures in the presence of a base can potentially lead to the decarboxylation of the product. Furthermore, if using an ester of cyanoacetic acid and ammonia is inadvertently introduced, amide formation can occur as a side product.[3]

-

Purification Strategy: Recrystallization is typically effective for obtaining a high-purity product. The choice of solvent is crucial; the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If recrystallization fails to remove impurities, column chromatography may be necessary.

Conclusion

The Knoevenagel condensation provides an efficient and robust pathway for the synthesis of 2-cyano-3,3-diphenylacrylic acid. By understanding the underlying mechanism and carefully controlling key experimental parameters—particularly the removal of water—researchers can reliably produce this valuable chemical intermediate. The protocol described herein represents a validated, field-proven method that balances efficiency with procedural simplicity, making it well-suited for both academic research and process development in the chemical and pharmaceutical industries.

References

- Preparation of 2-cyano-3,3-diarylacrylic esters.

- A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

- Method for producing 2-cyanoacrylate.

-

Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. ResearchGate. [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

- Application of 2-cyano-3-amino-3-phenylacrylate for preventing and controlling corps disease.

-

Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. [Link]

-

Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]

-

Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Nveo-Abstract. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Heteroletters. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.cn]

- 3. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]

- 4. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 5. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases | MDPI [mdpi.com]

- 6. chemrj.org [chemrj.org]

- 7. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 | Benchchem [benchchem.com]

- 8. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]

2-Cyano-3,3-diphenylacrylic acid (CDPA): A Core Metabolite of Octocrylene

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Octocrylene (OCT) is a widely utilized organic UV filter in sunscreen and personal care products, prized for its UVB absorption and photostabilizing properties.[1][2] However, its degradation and metabolic fate are of increasing scientific and regulatory interest. This technical guide provides an in-depth examination of 2-Cyano-3,3-diphenylacrylic acid (CDPA), a primary metabolite of Octocrylene. We will explore the metabolic pathways leading to its formation, its toxicological significance, validated analytical methodologies for its detection, and the evolving regulatory landscape. This document is intended for researchers, toxicologists, and drug development professionals engaged in the safety and analysis of cosmetic ingredients.

Introduction to Octocrylene (OCT)

Octocrylene, chemically known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is a viscous, oil-soluble liquid used in concentrations up to 10-12% in cosmetic products to absorb UVB and short-wave UVA radiation.[1][2][3][4] Its function extends beyond direct sun protection; it is also a valued photostabilizer, notably for other UV filters like Avobenzone.[1]

Despite its widespread use and approval by regulatory bodies in the USA, EU, and Canada, Octocrylene is under scrutiny.[3][4][5] Concerns have been raised regarding its potential as an endocrine disruptor, an emerging allergen, and its environmental persistence.[1][3][5][6] A significant aspect of this scrutiny involves its degradation products, which can form both within the product over time and through metabolic processes in the body or the environment.[2][7] Among these, 2-Cyano-3,3-diphenylacrylic acid (CDPA) and benzophenone are of primary interest.[1][7]

Metabolic Formation of CDPA from Octocrylene

The formation of CDPA from Octocrylene is a direct result of the cleavage of the parent molecule's ester bond. OCT is, by definition, the 2-ethylhexyl ester of 2-cyano-3,3-diphenylacrylic acid.[1]

Primary Metabolic Pathway: Ester Hydrolysis

The principal pathway for CDPA formation is the hydrolysis of the ester linkage connecting the chromophore (the cyano-diphenyl-acrylic acid portion) to the 2-ethylhexanol side chain. This reaction can be catalyzed by enzymes or occur under specific chemical conditions.

-

Enzymatic Hydrolysis: In biological systems, esterase enzymes are responsible for this biotransformation.[3] Following dermal absorption, Octocrylene can enter the bloodstream and be metabolized by hepatic or plasma esterases, yielding CDPA and 2-ethylhexanol.[2]

-

Chemical Hydrolysis: In aqueous environments, particularly under basic conditions, Octocrylene can undergo chemical hydrolysis to form CDPA.[1]

This metabolic conversion is a critical consideration in toxicological assessments, as the resulting metabolite (CDPA) may exhibit a different biological activity and toxicity profile than the parent Octocrylene molecule.

Diagram of Metabolic Conversion

The following diagram illustrates the hydrolysis of Octocrylene to form 2-Cyano-3,3-diphenylacrylic acid (CDPA) and 2-ethylhexanol.

Caption: Metabolic hydrolysis of Octocrylene into its primary metabolites.

Toxicological Profile of CDPA

While the toxicity of Octocrylene and its other major degradation product, benzophenone, has been a focus of research, specific toxicological data for CDPA is less abundant. Benzophenone, which can form via a retro-aldol condensation, is a known mutagen, carcinogen, and endocrine disruptor.[2] The toxicological profile of CDPA must be evaluated from the available data, primarily from environmental toxicology studies.

Ecotoxicological Assessment

A study investigating the degradation of Octocrylene in chlorinated water identified CDPA as a byproduct (designated DP8).[1] The ecotoxicity of these byproducts was assessed against several bioindicators.

| Compound | Bioindicator: Phaeodactylum tricornutum (Algae) | Bioindicator: Brachionus plicatilis (Rotifer) | Bioindicator: Aliivibrio fischeri (Bacteria) |

| Octocrylene (OCT) | Growth Inhibition (20-50%) | No significant mortality | Biostimulation |

| CDPA (DP8) | Growth Inhibition (20-50%) | No significant mortality | Toxicity (up to 60% effect) |

| Benzophenone (DP2) | Most Toxic Compound | Low Toxicity (~20%) | Most Toxic Compound (90% effect) |

Data synthesized from Corinaldesi et al. (2022).[1]

These results indicate that CDPA exhibits notable ecotoxicity, particularly towards marine algae and bacteria, though it appears less acutely toxic than benzophenone in some assays.[1] The growth inhibition observed in P. tricornutum suggests potential risks to primary producers in aquatic ecosystems.[1]

Implications for Human Health

There is a significant gap in the literature regarding the specific human toxicology of CDPA, including its potential for skin sensitization, endocrine disruption, or carcinogenicity. Regulatory assessments have historically focused on the parent compound, Octocrylene. For instance, the Scientific Committee on Consumer Safety (SCCS) and UK's SAG-CS have deemed Octocrylene safe for use at current concentrations based on reproductive toxicity studies of the parent compound.[3][5] However, the distinct chemical nature of CDPA warrants a separate and thorough safety evaluation. The presence of the carboxylic acid moiety in CDPA, as opposed to the ester in Octocrylene, significantly alters its polarity and potential biological interactions.

Analytical Methodologies for CDPA Detection

The accurate detection and quantification of CDPA in cosmetic products, environmental samples, and biological matrices are essential for exposure and risk assessment. The methodologies rely on modern chromatographic and spectrometric techniques.

Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identifying and quantifying Octocrylene and its metabolites.[1]

-

Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate CDPA from the more nonpolar parent compound, Octocrylene, and other byproducts.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements for confident identification. Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification.

Based on published research, the mass spectrometric signature for CDPA has been identified as:

Standard Experimental Protocol for Quantification in a Cosmetic Matrix

The following protocol outlines a self-validating system for the analysis of CDPA.

-

Sample Preparation & Extraction:

-

Accurately weigh ~100 mg of the cosmetic product into a centrifuge tube.

-

Add a suitable organic solvent (e.g., acetonitrile or methanol) and an internal standard.

-

Vortex vigorously to disperse the sample.

-

Use ultrasonication to ensure complete extraction of analytes from the matrix.

-

Centrifuge at high speed to precipitate excipients.

-

Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.

-

-

Instrumental Analysis (LC-MS/MS):

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile/methanol.

-

Column: C18 stationary phase.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for both CDPA and the internal standard.

-

-

Validation and Quantification:

-

Generate a matrix-matched calibration curve using a certified reference standard of CDPA.

-

Analyze quality control (QC) samples at low, medium, and high concentrations to ensure accuracy and precision.

-

The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for matrix effects and extraction variability.

-

Analytical Workflow Diagram

Caption: Standard workflow for the quantification of CDPA in cosmetics.

Regulatory Context and Future Perspectives

The regulatory status of Octocrylene is well-defined, but the focus is shifting to include its byproducts. As of October 2023, French authorities have submitted an intention to restrict Octocrylene under the EU REACH regulation due to environmental concerns (persistency, bioaccumulation) and potential endocrine disruption.[5] This process, which could take several years, highlights the increasing scrutiny of the entire lifecycle of cosmetic ingredients.[5]

The formation of CDPA as a direct metabolite is a key factor in the overall safety assessment of Octocrylene. While regulatory bodies have found OCT itself to be safe for topical use, the principle of toxicology dictates that metabolites must be considered, as they can possess unique toxicological properties.[7][8]

Future Directions:

-

Dedicated Toxicology Studies: There is a clear need for comprehensive toxicological studies on pure CDPA, including assessments for genotoxicity, carcinogenicity, reproductive toxicity, and endocrine activity, to fill the current data gaps.

-

Human Biomonitoring: Developing methods to measure CDPA and its conjugates in human urine and plasma would provide invaluable data on the extent of dermal absorption and metabolic conversion of Octocrylene in real-world scenarios.

-

Environmental Fate: Further research is required to understand the persistence and transformation of CDPA in aquatic and terrestrial environments.

Conclusion

2-Cyano-3,3-diphenylacrylic acid (CDPA) is a definitive and primary metabolite of the UV filter Octocrylene, formed through straightforward ester hydrolysis. While its parent compound has a long history of use and regulatory approval, the toxicological profile of CDPA is not yet fully characterized, though initial data suggests potential for ecotoxicity. As analytical capabilities advance and regulatory frameworks evolve to consider the full lifecycle of chemical ingredients, a deeper understanding of metabolites like CDPA is paramount. For researchers and developers in the cosmetic and pharmaceutical industries, a proactive approach to characterizing and assessing the safety of such metabolites is essential for ensuring both consumer and environmental safety.

References

-

Corinaldesi, C. et al. (2022). Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. MDPI. Available at: [Link]

-

Scientific Advisory Group on Chemical Safety of Non-Food and Non-Medicinal Consumer Products (SAG-CS). (n.d.). GOV.UK. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Octocrylene. PubChem. Available at: [Link]

-

Gomes, A. et al. (2025). Effects of the UV Filter Octocrylene and Its Degradation Product Benzophenone on Pacific Oyster (Magallana gigas) Larvae: A Call for Reassessment of Environmental Hazards. National Institutes of Health (NIH). Available at: [Link]

-

The Cosmetic, Toiletry and Perfumery Association. (2025). Regulatory Status of Octocrylene. Available at: [Link]

-

Corinaldesi, C. et al. (2022). (PDF) Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). octocrylene 2-propenoic acid, 2-cyano-3,3-diphenyl-, 2-ethylhexyl ester. Available at: [Link]

-

Ataman Kimya A.Ş. (n.d.). OCTOCRYLENE. Available at: [Link]

-

Personal Care Products Council. (n.d.). Statement By Alexandra Kowcz, Chief Scientist, Personal Care Products Council, Addressing A Recent Paper On Potential Presence Of Benzophenone In Sunscreens Containing Octocrylene. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Octocrylene | C24H27NO2 | CID 22571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ctpa.org.uk [ctpa.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the UV Filter Octocrylene and Its Degradation Product Benzophenone on Pacific Oyster (Magallana gigas) Larvae: A Call for Reassessment of Environmental Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. personalcarecouncil.org [personalcarecouncil.org]

Introduction: Elucidating the Molecular Architecture of a Key Organic Compound

An In-Depth Technical Guide to the Spectral Analysis of 2-Cyano-3,3-diphenylacrylic Acid

2-Cyano-3,3-diphenylacrylic acid (CDA) is a significant molecule within the class of α,β-unsaturated carboxylic acids. Structurally, it is characterized by a central acrylic acid backbone, substituted with a nitrile group and two phenyl rings at the α and β positions, respectively. This arrangement results in a highly conjugated system, influencing its chemical and physical properties. CDA is notably recognized as the primary metabolite of Octocrylene, a widely used organic sunscreen agent that absorbs UVB and short-wave UVA radiation. Understanding the precise molecular structure of CDA is paramount for researchers in metabolomics, cosmetics, and drug development.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-Cyano-3,3-diphenylacrylic acid. The narrative is designed for professionals in the scientific field, moving beyond a simple presentation of data to explain the causal relationships behind the spectral features and the rationale for the chosen analytical methodologies.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and understand the chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for preparing a sample of 2-Cyano-3,3-diphenylacrylic acid for NMR analysis. The choice of solvent is critical; a deuterated solvent that effectively dissolves the analyte without introducing interfering signals is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for carboxylic acids due to its ability to dissolve polar compounds and the tendency for the acidic proton to exchange at a slow enough rate to be observed.

-

Sample Preparation : Accurately weigh 5-10 mg of high-purity 2-Cyano-3,3-diphenylacrylic acid.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (δ = 0.00 ppm) for the chemical shifts.[1]

-

Instrumentation : Place the NMR tube into a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Data Acquisition : Acquire both ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2-Cyano-3,3-diphenylacrylic acid, the key signals are from the aromatic protons and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.60 | Multiplet (m) | 10H | Aromatic protons (C₆H₅) |

| ~10.0 - 13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton (-COOH) |

Interpretation:

-

Aromatic Protons (δ 7.30 - 7.60) : The ten protons from the two phenyl rings are expected to resonate in the downfield aromatic region. Their signals overlap to form a complex multiplet. The exact chemical shifts are influenced by the electronic effects of the acrylic acid system, but they generally fall within the typical range for benzene derivatives.

-

Carboxylic Acid Proton (δ 10.0 - 13.0) : The most downfield signal is a broad singlet characteristic of a carboxylic acid proton.[2] Its significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The broadness of the peak is a result of chemical exchange with residual water or intermolecular hydrogen bonding. The absence of a vinylic proton signal is a key indicator of the 3,3-diphenyl substitution pattern on the acrylic acid core.[2]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the two phenyl groups, fewer than 16 signals are expected.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165 - 170 | Carboxylic acid carbon (-C OOH) |

| ~140 - 145 | Quaternary alkene carbon (C -(C₆H₅)₂) |

| ~135 - 140 | ipso-Carbons of phenyl rings |

| ~128 - 132 | ortho-, meta-, para-Carbons of phenyl rings |

| ~115 - 120 | Cyano carbon (-C N) |

| ~100 - 105 | Quaternary alkene carbon (C -CN) |

Interpretation:

-

Carbonyl Carbon (δ ~165-170) : This signal, appearing at the far downfield end of the spectrum, is characteristic of a carboxylic acid carbonyl carbon. Its position is influenced by conjugation with the adjacent double bond.

-

Aromatic Carbons (δ ~128-140) : The carbons of the two phenyl rings will produce a set of signals in this region. Assuming free rotation, the two rings are chemically equivalent, leading to four distinct signals: one for the ipso-carbon (attached to the double bond), and typically three others for the ortho, meta, and para carbons.[3]

-

Alkene Carbons (δ ~100-105 and ~140-145) : The two sp²-hybridized carbons of the C=C double bond are quaternary and thus appear as sharp singlets. The carbon atom bonded to the two phenyl groups is expected to be further downfield due to the cumulative electronic effects. The carbon atom bonded to the cyano and carboxyl groups is shifted upfield.

-

Nitrile Carbon (δ ~115-120) : The carbon of the cyano group (C≡N) typically resonates in this region.[4] This chemical shift is highly characteristic and provides strong evidence for the presence of the nitrile functional group.

Chapter 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Acquiring an IR Spectrum

The Attenuated Total Reflectance (ATR) method is a common and convenient choice for solid samples, requiring minimal preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean.

-

Background Scan : Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Application : Place a small amount of the solid 2-Cyano-3,3-diphenylacrylic acid powder directly onto the ATR crystal.[1]

-

Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition : Record the IR spectrum, typically in the range of 4000–400 cm⁻¹.[1]

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups within the molecule.

IR Spectral Data & Interpretation

The IR spectrum of 2-Cyano-3,3-diphenylacrylic acid is expected to exhibit several strong, characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~2220 - 2230 | C≡N stretch | Nitrile (-CN) |

| ~1680 - 1710 | C=O stretch | Carboxylic acid, conjugated |

| ~1600 - 1625 | C=C stretch | Alkene and Aromatic |

| ~1400 - 1500 | C=C stretch | Aromatic ring |

| 3000 - 3100 | C-H stretch | Aromatic |

Interpretation:

-

O-H Stretch (2500-3300 cm⁻¹) : The hallmark of a carboxylic acid is the extremely broad absorption band in this region, resulting from the strong hydrogen bonding between molecules. This band often overlaps with C-H stretching vibrations.

-

C≡N Stretch (~2220-2230 cm⁻¹) : A sharp, intense peak in this region is highly diagnostic for a nitrile group.[4][5] Its position is slightly lower than a typical saturated nitrile due to conjugation with the π-system of the alkene and phenyl rings.[6]

-

C=O Stretch (~1680-1710 cm⁻¹) : The carbonyl stretch of the carboxylic acid is very strong and intense. Its frequency is lowered from that of a saturated carboxylic acid (~1710-1725 cm⁻¹) because of conjugation with the C=C double bond, which weakens the C=O bond slightly.

-

C=C Stretches (~1600-1625 cm⁻¹) : Absorptions from both the alkene and the aromatic rings appear in this region. These are often of medium intensity.

-

Aromatic C-H Stretch (3000-3100 cm⁻¹) : The stretching vibrations for C-H bonds where the carbon is sp²-hybridized (aromatic) typically appear just above 3000 cm⁻¹.

Key Functional Groups and Their Spectroscopic Signatures

Caption: Correlation of functional groups in CDA with their expected spectroscopic signals.

Chapter 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often keeping the molecule intact.

-

Sample Preparation : Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to aid ionization.

-

Instrumentation : Introduce the sample into an ESI mass spectrometer, which can be coupled with a liquid chromatography (LC) system for prior separation (LC-MS).[1]

-

Ionization : Operate the ESI source in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective, but positive ion mode ([M+H]⁺) can also be used.

-

Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Tandem MS (MS/MS) : To study fragmentation, select the molecular ion (e.g., m/z 248 for [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data & Interpretation

The molecular weight of 2-Cyano-3,3-diphenylacrylic acid is 249.26 g/mol . The mass spectrum will be dominated by the molecular ion and key fragment ions.

| m/z | Ion Formula | Interpretation |

| 250 | [C₁₆H₁₁NO₂ + H]⁺ | Molecular ion peak ([M+H]⁺) in positive ESI mode |

| 249 | [C₁₆H₁₁NO₂]⁺• | Molecular ion peak ([M]⁺•) in EI mode |

| 248 | [C₁₆H₁₁NO₂ - H]⁻ | Molecular ion peak ([M-H]⁻) in negative ESI mode |

| 204 | [M - COOH]⁺ or [M-H - CO₂]⁻ | Loss of the carboxyl group or decarboxylation |

| 177 | [C₁₄H₉]⁺ | Loss of COOH and HCN |

Interpretation and Proposed Fragmentation Pathway:

The fragmentation of 2-Cyano-3,3-diphenylacrylic acid is driven by the loss of stable neutral molecules and the formation of stable carbocations.

-

Initial Ionization : In ESI, the molecule will typically protonate to form [M+H]⁺ at m/z 250 or deprotonate to form [M-H]⁻ at m/z 248. In electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 249.

-

Primary Fragmentation : A very common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da) or the loss of CO₂ (44 Da) from the deprotonated molecule. This would lead to a significant fragment at m/z 204 .

-

Further Fragmentation : The fragment at m/z 204 could subsequently lose hydrogen cyanide (HCN, 27 Da), a common loss from nitrile-containing compounds, to yield a fragment at m/z 177 . The fragmentation of cinnamic acid derivatives often involves complex rearrangements and losses related to the aromatic rings.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 | Benchchem [benchchem.com]

- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Solubility Profile of 2-Cyano-3,3-diphenylacrylic acid: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3,3-diphenylacrylic acid (CDA), the principal metabolite of the widely used UV filter Octocrylene, is a compound of increasing interest in toxicology, pharmacokinetics, and environmental science. Its solubility is a critical parameter governing its biological absorption, distribution, and environmental fate. This guide provides a comprehensive overview of the physicochemical properties that determine the solubility of CDA, offers a predicted solubility profile based on its chemical structure, and presents a detailed, field-proven protocol for its experimental determination. This document is intended to serve as a foundational resource for researchers requiring robust and reproducible solubility data for this compound.

Introduction: The Scientific Context of CDA

2-Cyano-3,3-diphenylacrylic acid (CAS 10380-41-3) is an α,β-unsaturated carboxylic acid. It is not typically used as a primary ingredient in commercial products but is formed in the body through the metabolism of Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate), a common component in sunscreens and other personal care products. Within the human body, the non-polar parent compound, Octocrylene, is metabolized into the more polar, water-soluble CDA, which is then excreted via the kidneys.

Understanding the solubility of CDA is paramount for several reasons:

-

Pharmacokinetics & Toxicology: Solubility dictates the rate and extent of absorption and distribution of CDA in biological systems. Its accumulation potential and interaction with biological targets are directly influenced by its ability to dissolve in aqueous and lipid environments.

-

Drug Development: For scientists studying the metabolic pathways of Octocrylene or developing related compounds, precise solubility data is essential for designing relevant in vitro assays and in vivo studies.

-

Environmental Science: As a metabolite of a high-volume chemical, CDA's environmental persistence and mobility in aquatic systems are governed by its water solubility.

This guide moves beyond a simple data sheet to explain the causal relationships between molecular structure and solubility and provides the rigorous methodology required to obtain this critical data experimentally.

Foundational Physicochemical Properties

The solubility of a compound is not a single value but a complex function of its intrinsic properties and the external environment. The key determinants for CDA are its molecular weight, lipophilicity (LogP), and its acidic nature (pKa).

| Property | Value / Predicted Value | Significance for Solubility |

| Molecular Formula | C₁₆H₁₁NO₂ | Provides the elemental composition. |

| Molecular Weight | 249.26 g/mol [1] | A moderate molecular weight; solubility will be primarily driven by functional groups rather than size alone. |

| Physical Form | Solid (white to off-white) | As a solid, its crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |

| Predicted LogP | 3.7[1] | This value indicates a predominantly lipophilic (fat-loving) character, driven by the two phenyl rings. This suggests good solubility in non-polar solvents but challenges for aqueous solubility. |

| Predicted pKa | ~4.0 - 5.0 | As a carboxylic acid, CDA is a weak acid. The pKa is the pH at which the compound is 50% ionized. This is the most critical parameter for its aqueous solubility, which will be highly pH-dependent. |

Expert Insight: The Interplay of LogP and pKa

The predicted LogP of 3.7 suggests that the neutral, protonated form of CDA is significantly more soluble in lipids than in water. However, the presence of the carboxylic acid group is a game-changer. At a pH above its pKa, the carboxylic acid will deprotonate to form the highly polar carboxylate anion (-COO⁻). This dramatically increases its affinity for polar solvents like water. Therefore, one cannot discuss the "water solubility" of CDA without specifying the pH. This pH-dependent behavior is the key to it being a "water-soluble metabolite" capable of renal clearance, despite the lipophilic nature of its carbon skeleton.

Predicted Solubility Profile of CDA

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | pH 1.2 Buffer (e.g., 0.1 M HCl) | Low / Poor | At pH well below the pKa, CDA exists in its neutral, protonated form. The high LogP dominates, leading to poor partitioning into water. |

| Aqueous (Neutral/Basic) | pH 7.4 Buffer, Water | Moderate to High | At pH above the pKa, CDA is deprotonated to its anionic salt form. This ionic character dramatically increases its affinity for polar water molecules. |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | These solvents have large dipole moments and can effectively solvate the polar cyano and carboxylic acid functional groups. |

| Non-Polar | Toluene, Hexane | Low / Poor | The highly polar carboxylic acid and cyano groups make the molecule incompatible with non-polar solvents, despite the presence of the diphenyl moiety. |

Authoritative Protocol: Equilibrium Shake-Flask Solubility Determination

To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the gold standard.[2] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents the true thermodynamic solubility limit.

Principle of the Method

An excess amount of the solid compound (CDA) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the solubility. The concentration is then measured using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Visual Workflow for Equilibrium Solubility Determination

Caption: Metabolic conversion and resulting property changes.

-

For the Toxicologist: The high solubility of CDA in neutral pH buffers suggests it will be readily distributed in the bloodstream and cleared by the kidneys. Its low solubility in acidic conditions could have implications for its behavior in the stomach if ingested.

-

For the Analytical Chemist: When preparing analytical standards, DMSO or Methanol are excellent choices for creating concentrated stock solutions. For aqueous studies, stock solutions should be prepared in a slightly basic buffer and the final pH must always be controlled and reported.

-

For the Environmental Scientist: The pH-dependent water solubility of CDA will strongly influence its mobility in natural waters. In neutral or alkaline rivers and lakes, it will be more mobile, whereas in acidic waters, it may be more prone to partitioning into sediment.

Conclusion

2-Cyano-3,3-diphenylacrylic acid possesses a classic amphiphilic structure, with large non-polar regions and a polar, ionizable carboxylic acid. This results in a highly pH-dependent aqueous solubility profile and good solubility in polar organic solvents. While quantitative experimental data is sparse, its solubility can be reliably predicted and, more importantly, can be rigorously determined using the standardized equilibrium shake-flask methodology detailed in this guide. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is fundamental to advancing research in the many fields where this important metabolite is studied.

References

-

ChemBK. octocrilene. Available at: [Link]

-

PubChem, National Institutes of Health. 2-Cyano-3,3-diphenyl-2-propenoic acid. Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16): 1349-1354. Available at: [Link]

-

The Good Scents Company. octocrylene. Available at: [Link]

-

PubChem, National Institutes of Health. Octocrylene. Available at: [Link]

Sources

discovery and history of 2-Cyano-3,3-diphenylacrylic acid

An In-Depth Technical Guide to the Discovery and History of 2-Cyano-3,3-diphenylacrylic Acid

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of 2-Cyano-3,3-diphenylacrylic acid and its derivatives. While the acid itself serves as a crucial synthetic intermediate, its historical and commercial significance is intrinsically linked to its ester derivatives, most notably the widely used UV filter, Octocrylene. Furthermore, this chemical scaffold has emerged as a promising platform for the development of novel therapeutics, such as the KCNQ potassium channel opener ICA-105665. This document will delve into the chemical properties, synthesis methodologies, and the evolution of its applications, from cosmetology to neuroscience, providing researchers, scientists, and drug development professionals with a detailed understanding of this versatile molecule.

Introduction to the 2-Cyano-3,3-diphenylacrylic Acid Scaffold

The 2-Cyano-3,3-diphenylacrylic acid molecule is an α,β-unsaturated carboxylic acid characterized by the presence of a nitrile group and two phenyl groups attached to the β-carbon of the acrylic acid backbone. This unique arrangement of functional groups, particularly the extended conjugation provided by the phenyl rings and the acrylate system, is fundamental to its chemical properties and diverse applications. The electron-withdrawing nature of the cyano group and the steric hindrance from the two phenyl groups influence its reactivity and the properties of its derivatives.

The core structure is a versatile building block in organic synthesis. The carboxylic acid moiety can be readily esterified to produce a wide range of derivatives with varying physical and chemical properties. It is through these derivatives that 2-Cyano-3,3-diphenylacrylic acid has found its most significant applications.

Historical Perspective and Discovery

The history of 2-Cyano-3,3-diphenylacrylic acid is not marked by a singular moment of discovery but rather an evolution driven by the exploration of condensation reactions and the subsequent identification of the utility of its derivatives. The primary method for synthesizing this class of compounds is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1]

The initial interest in α-cyano-β,β-diarylacrylic acid esters, including the diphenyl variant, arose from their potential as chemical intermediates. A key patent filed in 1961 describes the preparation of these esters, highlighting their utility as intermediates for various chemical syntheses.[2] However, the most significant historical development for this compound came with the discovery of the potent ultraviolet (UV) absorbing properties of its esters. This led to the development and commercialization of Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), which has become a staple ingredient in sunscreens and other personal care products for its ability to absorb UVB and short-wave UVA radiation.[3][4][5]

More recently, research into the biological activities of 2-Cyano-3,3-diphenylacrylic acid derivatives has opened new avenues. The discovery of compounds like ICA-105665, a potent KCNQ2/3 potassium channel opener, has demonstrated the therapeutic potential of this scaffold in treating neurological disorders such as epilepsy.[6][7][8][9]

Synthesis of 2-Cyano-3,3-diphenylacrylic Acid and Its Derivatives

The synthesis of 2-Cyano-3,3-diphenylacrylic acid and its esters primarily relies on the Knoevenagel condensation reaction. This reaction involves the condensation of a carbonyl compound (in this case, benzophenone) with a compound containing an active methylene group (a cyanoacetate ester).

General Synthesis Pathway